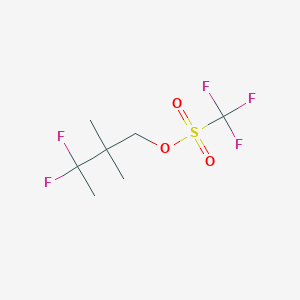

3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate

Description

Properties

IUPAC Name |

(3,3-difluoro-2,2-dimethylbutyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F5O3S/c1-5(2,6(3,8)9)4-15-16(13,14)7(10,11)12/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQXQDYHVLFTBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COS(=O)(=O)C(F)(F)F)C(C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate typically involves the reaction of 3,3-Difluoro-2,2-dimethylbutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Reduction: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

Biology: Employed in the modification of biomolecules to study their structure and function.

Medicine: Investigated for potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce fluorine atoms into organic molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triflates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate | C₇H₁₁F₅O₃S | 270.07 | Aliphatic triflate, difluoro, dimethyl |

| 3,5-Difluorophenyl trifluoromethanesulfonate | C₇H₃F₅O₃S | 262.15 | Aromatic triflate, difluorophenyl |

| 2,3-Dimethylphenyl trifluoromethanesulfonate | C₉H₉F₃O₃S | 254.22 | Aromatic triflate, dimethylphenyl |

| 4,4′-Di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate | C₂₄H₃₄F₃N₂O₃S | 508.61 | Bipyridinium core, tert-butyl groups |

Key Observations :

- Aliphatic vs. Aromatic Triflates: The compound features an aliphatic backbone, whereas 3,5-difluorophenyl and 2,3-dimethylphenyl triflates are aromatic. Aliphatic triflates generally exhibit lower thermal stability but higher solubility in nonpolar solvents compared to aromatic analogs .

Physical and Chemical Properties

Table 2: Physical Properties and Stability

Key Observations :

- Crystallinity : Unlike the crystalline phosphonate analog (), aliphatic triflates like 3,3-difluoro-2,2-dimethylbutyl triflate are typically liquids or low-melting solids, complicating purification but enhancing reactivity in solution-phase reactions .

- Hazard Profile : Aromatic triflates such as 3,5-difluorophenyl triflate carry specific hazard classifications (e.g., [危]4-2-III), indicating flammability and reactivity risks, whereas analogous aliphatic triflates may require similar precautions due to their hydrolytic sensitivity .

Key Observations :

- Leaving Group Ability : Triflates generally outperform tosylates or mesylates in leaving group ability. However, the steric bulk of 3,3-difluoro-2,2-dimethylbutyl triflate may reduce its efficacy in sterically constrained SN2 reactions compared to less hindered analogs .

- Role in Oligonucleotide Synthesis : While imidazole triflate is explicitly used for activating phosphoroamidites in patent literature , the compound could serve as a substrate in alkylation steps, though direct evidence is lacking.

Biological Activity

3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate is a synthetic compound that has garnered attention for its unique structural properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the molecular formula and features both difluoro and trifluoromethanesulfonate groups, which enhance its reactivity in various chemical reactions. The trifluoromethanesulfonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions.

This compound acts primarily as an electrophile in biochemical reactions. Its ability to undergo nucleophilic substitution makes it a useful tool in studying enzyme mechanisms and protein modifications. The presence of the difluoro groups stabilizes the transition state during reactions, enhancing its reactivity.

Applications in Biological Research

- Enzyme Studies : The compound is utilized to probe enzyme interactions, particularly in studying the catalytic mechanisms of various enzymes.

- Receptor Binding Studies : It serves as a ligand in receptor binding assays, aiding in the understanding of receptor-ligand interactions.

- Potential Therapeutic Applications : Preliminary studies suggest its potential as a therapeutic agent, particularly in targeting specific biological pathways.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs. Notable findings include:

- Inhibition Studies : Inhibitory effects on certain enzymes have been documented, with IC50 values indicating varying degrees of potency against specific targets.

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 1 | Enzyme A | 0.48 |

| 2 | Enzyme B | 5.9 |

| 3 | Enzyme C | 1.9 |

| 4 | Enzyme D | 5.0 |

- Case Study : In a study examining the effects of this compound on enzyme A, it was found to significantly inhibit activity at concentrations as low as 0.48 μM, suggesting high potency.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound sets it apart from other difluoroalkyl compounds. Comparative studies indicate that while similar compounds may exhibit biological activity, the specific arrangement of fluorine atoms and the trifluoromethanesulfonate moiety contribute to its distinct reactivity profile.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,3-Difluoro-2,2-dimethylbutyl TFS | Difluoro and trifluoromethanesulfonate groups | High potency against Enzyme A |

| 2,3-Difluoro-2,3-dimethylbutyl TFS | Different difluoro positioning | Moderate activity |

| Trifluoromethanesulfonic acid | No alkyl substitution | Low biological relevance |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate?

The synthesis of trifluoromethanesulfonate esters typically involves the reaction of alcohols with trifluoromethanesulfonic anhydride (Tf2O) or triflic chloride (TfCl) in the presence of a base like pyridine. For sterically hindered alcohols (e.g., 3,3-difluoro-2,2-dimethylbutanol), optimized conditions may include low temperatures (−78°C to 0°C) and anhydrous solvents (e.g., dichloromethane or THF) to minimize side reactions. Characterization via <sup>1</sup>H/<sup>19</sup>F NMR and GC-MS is critical to confirm purity and structure .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : <sup>1</sup>H NMR to confirm alkyl chain integrity and <sup>19</sup>F NMR to verify triflate group presence.

- Mass Spectrometry (HRMS/GC-MS) : For molecular weight validation and isotopic pattern analysis.

- Infrared (IR) Spectroscopy : To identify S=O and C-F stretching vibrations (~1350–1200 cm<sup>−1</sup>).

- Elemental Analysis : To ensure stoichiometric consistency .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-difluoro-2,2-dimethylbutyl group influence reactivity in substitution reactions?

The geminal dimethyl groups introduce steric hindrance, slowing nucleophilic substitution (SN2) but favoring elimination under basic conditions. The electron-withdrawing fluorine atoms polarize the C-O bond, enhancing the leaving-group ability of the triflate. Computational studies (DFT) can quantify these effects by analyzing transition-state geometries and charge distribution .

Q. What experimental strategies address low yields in the final triflation step of sterically hindered alcohols?

Yield optimization may involve:

- Reagent Choice : Using Tf2O over TfCl for higher reactivity.

- Base Selection : Bulky bases (e.g., 2,6-lutidine) to mitigate acid-catalyzed side reactions.

- Solvent Optimization : Non-polar solvents (e.g., toluene) to stabilize intermediates.

- Stepwise Monitoring : In-situ <sup>19</sup>F NMR to track reaction progress .

Q. How can contradictions in spectroscopic data (e.g., unexpected <sup>13</sup>C NMR shifts) be resolved?

Discrepancies often arise from conformational dynamics or solvent effects. Strategies include:

Q. What catalytic applications exist for this compound in organic synthesis?

While not directly catalytic, its strong leaving-group ability makes it useful in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.